(2S)-2-methoxy-3-methylbutanal is an organic compound with the molecular formula and a molecular weight of 116.16 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) and an aldehyde functional group (-CHO), which contribute to its chemical reactivity and potential applications in various fields. The compound is typically a colorless to pale yellow liquid, and it has been cataloged under several chemical databases, including PubChem (CID: 13792373) and American Elements .
These reactions highlight its versatility as a building block in organic synthesis.
Several methods can be employed to synthesize (2S)-2-methoxy-3-methylbutanal:
These methods allow for the production of (2S)-2-methoxy-3-methylbutanal in varying yields depending on the conditions used.
(2S)-2-methoxy-3-methylbutanal finds applications in several areas:
While specific interaction studies focusing solely on (2S)-2-methoxy-3-methylbutanal are scarce, compounds with similar structures often undergo interactions with enzymes and receptors due to their functional groups. Research into related compounds suggests potential interactions with metabolic pathways, although detailed studies on this particular compound are needed to elucidate its specific interactions.
(2S)-2-methoxy-3-methylbutanal shares structural similarities with other compounds that contain aldehyde or methoxy functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylbutanal | C₄H₈O | Simple aldehyde; lacks methoxy group |
| 4-Methoxybutanal | C₅H₁₂O₂ | Contains methoxy but longer carbon chain |
| 3-Methoxy-3-methylbutanoic acid | C₆H₁₂O₃ | Contains carboxylic acid functionality |
| Vanillin | C₈H₈O₃ | Contains both aldehyde and methoxy groups |
The uniqueness of (2S)-2-methoxy-3-methylbutanal lies in its specific arrangement of functional groups, which may impart distinct properties not found in these similar compounds. Its unique stereochemistry also plays a role in its reactivity and potential biological activity compared to structurally related compounds.